The synthesis of MAB-CHMINACA-d4 typically involves several key steps:
Technical details regarding the methods can include:
MAB-CHMINACA-d4 features a complex molecular structure characterized by an indazole core with various substituents that confer its pharmacological properties. The molecular formula can be represented as , where indicates the presence of deuterium.
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule.
MAB-CHMINACA-d4 can undergo several chemical reactions typical of synthetic cannabinoids:
Technical details regarding these reactions include:
The mechanism of action for MAB-CHMINACA-d4 primarily involves its interaction with cannabinoid receptors in the brain, particularly the CB1 receptor. Upon binding, it mimics the effects of natural cannabinoids, leading to various physiological effects such as euphoria, altered perception, and potential psychoactive effects.
MAB-CHMINACA-d4 exhibits several notable physical and chemical properties:
MAB-CHMINACA-d4 is primarily used in scientific research settings:
MAB-CHMINACA-d4 is a deuterated synthetic cannabinoid receptor agonist (SCRA) featuring four deuterium atoms (²H or D) at the 4,5,6,7-positions of its indazole ring. Its molecular formula is C₂₁²H₄H₂₆N₄O₂, with an accurate mass of 374.262 g/mol. This isotopic modification replaces hydrogen atoms with deuterium at specific aromatic positions while preserving the core scaffold: an indazole-3-carboxamide head group linked to an L-valinamide tail with a cyclohexylmethyl side chain. The structural integrity of the pharmacophore—critical for CB1 receptor binding—remains unchanged, as deuterium substitution occurs distal to the carboxamide and valinamide functional groups [4].
The tetra-deuteration creates a distinct mass shift (+4 Da) detectable via mass spectrometry. The IUPAC name, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxamide, reflects this modification. This labeling strategy strategically minimizes potential kinetic isotope effects (KIEs) on metabolism since the deuterium atoms are positioned on the aromatic ring rather than at common metabolic sites like aliphatic side chains [4] [5].
Table 1: Structural Attributes of MAB-CHMINACA-d4
Property | Specification |
---|---|
Molecular Formula | C₂₁²H₄H₂₆N₄O₂ |
Accurate Mass | 374.262 g/mol |
Deuterium Positions | Indazole ring (4,5,6,7-positions) |
IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxamide |
Key Functional Groups | Indazole-3-carboxamide, L-valinamide, cyclohexylmethyl |
SIL Type | Deuterium (tetradeuterated) |
The synthesis of MAB-CHMINACA-d4 employs late-stage deuteration to maximize isotopic purity and yield. The process initiates with the preparation of a deuterated indazole precursor: tetradeuterated indazole-3-carboxylic acid is synthesized via catalytic deuterium exchange or by using deuterated building blocks (e.g., perdeuterated aniline derivatives). This precursor undergoes N-alkylation with cyclohexylmethyl bromide to introduce the cyclohexylmethyl side chain [3] [5].
The key coupling step utilizes peptide synthesis methodologies:
Purification involves reversed-phase chromatography and recrystallization to achieve >98% chemical and isotopic purity. Analytical verification includes LC-MS (monitoring m/z 375.27 [M+H]⁺), ¹H-NMR (absence of aromatic proton signals), and ¹³C-NMR (isotopic shifts). Challenges include minimizing proton-deuterium exchange during purification and ensuring enantiomeric purity, as racemization reduces CB1 binding efficacy [4] [5].
Table 2: Synthesis and Purification Workflow
Stage | Key Process | Deuterium Handling |
---|---|---|
Precursor Synthesis | Catalytic deuteration of indazole ring | High-pressure D₂ exchange with Pt/C catalyst |
N-Alkylation | Cyclohexylmethyl addition | Non-isotope-sensitive step |
Amide Coupling | EDC·HCl-mediated coupling to L-valinamide | Chiral center preservation ((S)-enantiomer) |
Purification | Reverse-phase chromatography | Aprotic solvents minimize H/D exchange |
Quality Control | LC-MS, NMR, FTIR | Verification of d₄ incorporation and chirality |
Distinguishing MAB-CHMINACA-d4 from its non-deuterated analog relies on exploiting mass spectral disparities and chromatographic behaviors:
Table 3: Diagnostic MS Ions for Differentiation
Ion Type | MAB-CHMINACA (m/z) | MAB-CHMINACA-d4 (m/z) | Shift | Origin |
---|---|---|---|---|
[M+H]⁺ | 371.27 | 375.27 | +4 Da | Molecular ion |
Characteristic Frag. 1 | 228.11 | 232.15 | +4 Da | Indazole-cyclohexylmethyl |
Characteristic Frag. 2 | 140.08 | 144.08 | +4 Da | L-valinamide |
These properties make MAB-CHMINACA-d4 an indispensable internal standard in quantitative LC-MS/MS assays for synthetic cannabinoids. Its near-identical chemical behavior enables accurate compensation for matrix effects and extraction losses, while its distinct mass signature prevents interference in analyte detection [5].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: